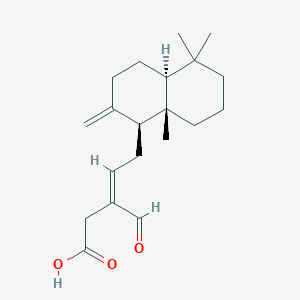

(+)-Zerumin A

Description

Overview of Diterpenoids in Natural Product Chemistry

Diterpenoids are a significant class of naturally occurring organic compounds characterized by a 20-carbon skeleton derived from four isoprene (B109036) units. gerli.comthieme-connect.com They are formed from geranylgeraniol (B1671449) pyrophosphate. gerli.com This diverse group of natural products is found in a wide array of organisms, including plants, fungi, bacteria, and marine organisms such as soft corals and sponges. gerli.comthieme-connect.comresearchgate.netufl.edunih.gov Diterpenoids exhibit remarkable structural variety, ranging from acyclic and macrocyclic forms to complex polycyclic systems. thieme-connect.comresearchgate.netmdpi.com Their structures often feature various functional groups, including hydroxyl, carbonyl, and carboxyl groups, which can undergo modifications such as esterification, etherification, or lactone formation. thieme-connect.com

Diterpenoids represent a substantial portion of known natural products, particularly among plant secondary metabolites. wikipedia.org Their prevalence and structural diversity contribute to a wide spectrum of biological activities, making them a significant area of interest in natural product chemistry and drug discovery. thieme-connect.comwikipedia.orgfrontiersin.org Examples of physiologically active diterpenoids include those with vitamin A activity (retinol), plant growth regulators (gibberellins), fungal hormones (trisporic acid), disease resistance agents (phytoalexins), and compounds with notable pharmacological properties such as the anticancer drug taxol. gerli.com Research into diterpenoids continues to uncover novel structures and biological activities, highlighting their importance as a source of potential therapeutic agents. ufl.edufrontiersin.org

Historical Context of Zerumin A Discovery and Initial Characterization

Zerumin A is a naturally occurring diterpenoid compound. ontosight.aisci-hub.se Its discovery has been reported in several plant sources, notably from the Zingiberaceae family, which includes species like Alpinia caerulea and Curcuma species such as Curcuma zedoaria and Curcuma amada. sci-hub.sebiocrick.comresearchgate.netnih.gov It has also been reported in Zingiber ottensii. nih.gov The compound is a labdane-type diterpenoid. sci-hub.se

Initial characterization efforts involved the isolation of Zerumin A from extracts of these plant sources. For instance, it was isolated from the hexane (B92381) extract of Curcuma zedoaria rhizomes through chromatographic techniques, including silica (B1680970) gel column chromatography and preparative thin layer chromatography. nih.gov Similarly, Zerumin A was identified as one of two diterpenoids isolated from the fruit extract of Alpinia caerulea that showed potential anti-angiogenic effects in a zebrafish model. researchgate.net The chemical structure of Zerumin A has been determined, with its molecular formula established as C20H30O3 and a molecular weight of 318.4 g/mol or 318.40 g/mol . nih.govbiosynth.comnih.govamibase.org Its IUPAC name is (Z)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-formylpent-3-enoic acid. nih.gov Spectroscopic methods, such as NMR techniques (1D and 2D), have been crucial in elucidating the structures of Zerumin A and related compounds during their initial characterization. mdpi.comacs.org

Significance of Zerumin A in Natural Product Research

Zerumin A holds significance in natural product research primarily due to its observed biological activities, suggesting potential therapeutic applications. Research has indicated that Zerumin A possesses various pharmacological properties, including anti-inflammatory, antioxidant, and anti-angiogenic effects. ontosight.aisci-hub.seresearchgate.net

Studies have demonstrated the anti-inflammatory potential of Zerumin A, showing its ability to attenuate inflammatory responses in in vitro models. sci-hub.seresearchgate.net For example, in lipopolysaccharide (LPS)-stimulated H9c2 cardiomyoblasts, Zerumin A pretreatment improved cell viability and reduced reactive oxygen species production. sci-hub.seresearchgate.net It also suppressed the upregulation of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines and chemokines, while upregulating an anti-inflammatory cytokine. sci-hub.se These effects were shown to involve the inhibition of the NF-κB signaling pathway via the MAPK pathway. sci-hub.seresearchgate.net

Furthermore, Zerumin A has shown anti-angiogenic activity. biocrick.comresearchgate.net Investigations using zebrafish embryos revealed that Zerumin A could dose-dependently inhibit vessel formation. biocrick.comresearchgate.net Assays using human umbilical vein endothelial cells indicated that Zerumin A specifically inhibited the proliferation and migration steps necessary for angiogenesis. biocrick.com

The identification of Zerumin A from various plant sources, particularly those used in traditional medicine, underscores the importance of exploring natural products for bioactive compounds. sci-hub.sebiocrick.comresearchgate.netnih.gov Its diverse biological activities make it a subject of ongoing research to fully understand its mechanisms of action and potential utility in addressing various health conditions. ontosight.ai The study of Zerumin A contributes to the broader field of natural product research by providing a compound with a distinct structure and promising biological profile, warranting further investigation for potential drug development. ontosight.ai

Here is a table summarizing some key chemical properties of Zerumin A:

| Property | Value | Source |

| PubChem CID | 11723433 | PubChem nih.govnih.govamibase.org |

| Molecular Formula | C20H30O3 | PubChem nih.govbiosynth.comnih.govamibase.org |

| Molecular Weight | 318.4 g/mol or 318.40 g/mol | PubChem nih.govbiosynth.com, AMIBASE amibase.org |

| IUPAC Name | (Z)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-formylpent-3-enoic acid | PubChem nih.gov |

| CAS Number | 176050-48-9 | BioCrick biocrick.com, Biosynth biosynth.com, PubChem nih.gov |

Structure

2D Structure

Properties

CAS No. |

176050-48-9 |

|---|---|

Molecular Formula |

C20H30O3 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(E)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-formylpent-3-enoic acid |

InChI |

InChI=1S/C20H30O3/c1-14-6-9-17-19(2,3)10-5-11-20(17,4)16(14)8-7-15(13-21)12-18(22)23/h7,13,16-17H,1,5-6,8-12H2,2-4H3,(H,22,23)/b15-7+/t16-,17-,20+/m0/s1 |

InChI Key |

ZAWWSYIDZKWRAI-OFWUXJPWSA-N |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C/C=C(/CC(=O)O)\C=O)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CC=C(CC(=O)O)C=O)C)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Studies of Zerumin a

Botanical Sources and Distribution

Curcuma longa, commonly known as turmeric, is a widely studied medicinal plant, with a primary focus on the isolation of curcuminoids. biotech-asia.orgpnu.ac.irnih.gov Extensive research has detailed various methods for the extraction of curcumin (B1669340) and other related compounds from its rhizomes. mdpi.comzenodo.orgnih.gov However, based on the available scientific literature, the isolation of Zerumin A from the rhizomes of Curcuma longa has not been reported. While this plant belongs to the ginger family, which is known to produce a variety of terpenoids, studies to date have not identified Zerumin A as one of its constituents.

Zerumin A has been successfully isolated from the fruits of Alpinia caerulea, a native Australian ginger. In a study investigating the anti-angiogenic properties of this plant, a 95% ethanol (B145695) extract of the dried fruits showed significant activity. acs.org Subsequent phytochemical analysis led to the isolation and identification of two diterpenoids: Zerumin A and (E)-8(17),12-labdadiene-15,16-dial. acs.org It was noted that Zerumin A is predominantly found in the fruits of the plant. acs.org

| Botanical Source | Plant Part | Extraction & Isolation Highlights | Isolated Compounds |

| Alpinia caerulea | Fruits | 95% ethanol extract of dried fruits, investigated for anti-angiogenic effects. | Zerumin A, (E)-8(17),12-labdadiene-15,16-dial |

Commonly known as mango ginger, Curcuma amada has been analyzed for its rich phytochemical profile. In a study utilizing ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS), Zerumin A was identified as a metabolite in the ethyl acetate (B1210297) fraction of the rhizome extract. nih.gov This identification was part of a broader metabolomics approach to correlate the chemical constituents of C. amada fractions with their bioactivities. nih.gov

| Botanical Source | Plant Part | Analytical Method | Key Findings |

| Curcuma amada | Rhizomes | UPLC–MS/MS analysis of the ethyl acetate fraction. | Identification of Zerumin A as one of the metabolites. |

Zerumin A has been identified as a constituent of Curcuma zedoaria, or white turmeric. In a study on the cytotoxic components of the rhizomes, nineteen compounds were isolated from the hexane (B92381) and dichloromethane (B109758) fractions. researchgate.net Among these was Zerumin A, which was evaluated for its antiproliferative effects. researchgate.net Another study focusing on the neuroprotective and antioxidant constituents of C. zedoaria rhizomes also isolated Zerumin A, along with nine other sesquiterpenes and diterpenes. nih.gov

| Botanical Source | Plant Part | Fraction | Isolated Compounds |

| Curcuma zedoaria | Rhizomes | Hexane and dichloromethane fractions. | Zerumin A, labda-8(17),12 diene-15,16 dial, dehydrocurdione, curcumenone, and others. |

| Curcuma zedoaria | Rhizomes | Not specified | Zerumin A, germacrone, dehydrocurdione, curcumenol, and other sesquiterpenes. |

Investigations into the chemical constituents of Alpinia zerumbet, also known as shell ginger, have led to the isolation of Zerumin A from its seeds. A study focusing on the diterpenoids from the seeds reported the isolation of two new compounds, Zerumin A and Zerumin B. acs.orgthieme-connect.com More recent research on the rhizomes of Alpinia zerumbet has led to the isolation of a series of new terpenoids, designated Zerumin D1 to D7. updatepublishing.com

| Botanical Source | Plant Part | Isolated Compounds |

| Alpinia zerumbet | Seeds | Zerumin A, Zerumin B |

| Alpinia zerumbet | Rhizomes | Zerumin D1, Zerumin D2, Zerumin D3, Zerumin D4, Zerumin D5, Zerumin D6, Zerumin D7 |

Zerumin A has been isolated from the rhizomes of Alpinia calcarata. A phytochemical investigation of the ethanol extract of the fresh rhizomes led to the identification of four new labdane-type diterpenoids, named calcaratarins A-D, along with six other known labdane-type diterpenoids, one of which was Zerumin A. acs.org Another study also lists Zerumin A among the primary chemical constituents isolated from the rhizomes of this plant. researchgate.net

| Botanical Source | Plant Part | Extraction & Isolation Highlights | Known Diterpenoids Isolated |

| Alpinia calcarata | Rhizomes | Ethanol extract of fresh rhizomes. | Zerumin A, γ-bicyclohomofarnesal, (E)-15,16-bisnorlabda-8(17),11-dien-13-one, labda-8(17),11,13-trien-15(16)-olide, (E)-labda-8(17),12-dien-15-ol-16-al, and isocoronarin D. |

Curcuma kwangsiensis S.G. Lee & C.F. Liang Rhizomes

The rhizomes of Curcuma kwangsiensis, a plant within the ginger family, have been identified as a natural source of Zerumin A. nih.govnih.gov This plant has been the subject of phytochemical investigations that have led to the isolation of numerous terpenoids, including a variety of sesquiterpenoids. nih.govnih.gov The isolation of Zerumin A from C. kwangsiensis contributes to the broader understanding of the chemical diversity within the Curcuma genus, which is known for producing structurally complex and biologically significant molecules. researchgate.net

Isolation Methodologies and Extraction Techniques

The isolation of Zerumin A from plant material is a multi-step process that begins with extraction to separate the compound from the plant matrix, followed by purification to isolate it from other co-extracted substances.

Solvent Extraction Procedures (e.g., Hexane, Ethyl Acetate, Ethanol)

The initial step in isolating Zerumin A involves solvent extraction, a technique that uses solvents to selectively dissolve target compounds from the dried and powdered plant rhizomes. The choice of solvent is critical and is based on the polarity of the target compound. For sesquiterpenoids like Zerumin A, a sequential extraction process using solvents of varying polarities is often employed to effectively separate different classes of compounds.

Initially, a non-polar solvent such as n-hexane is used. This step is effective for extracting lipids, waxes, and other non-polar constituents, including many terpenoids. semanticscholar.orgnih.gov Following the hexane extraction, solvents with increasing polarity, like ethyl acetate and ethanol , are used. Ethyl acetate is a moderately polar solvent capable of extracting a wide range of compounds, including sesquiterpenoids. nih.gov Ethanol, a polar solvent, is typically used in the final stages to extract more polar molecules. nih.govjsirjournal.com This sequential process yields fractions with varying chemical profiles, concentrating compounds like Zerumin A in the less polar fractions.

Solvent Extraction Summary

| Solvent | Polarity | Typical Compounds Extracted from Curcuma Rhizomes |

|---|---|---|

| Hexane | Non-polar | Essential oils, non-polar sesquiterpenoids, lipids, waxes. semanticscholar.orgnih.gov |

| Ethyl Acetate | Medium-polar | Sesquiterpenoids, flavonoids, and other semi-polar compounds. nih.gov |

| Ethanol | Polar | Phenolic compounds, glycosides, and other polar metabolites. nih.govresearchgate.net |

Chromatographic Purification Strategies (e.g., Column Chromatography, HPLC, PTLC)

Following solvent extraction, the resulting crude extract contains a mixture of compounds. To isolate pure Zerumin A, various chromatographic techniques are employed.

Column Chromatography (CC) is a fundamental purification technique used for the initial separation of the crude extract. The extract is loaded onto a stationary phase (commonly silica (B1680970) gel) within a column, and a mobile phase (a solvent or solvent mixture) is passed through it. Compounds separate based on their differential affinities for the stationary and mobile phases. Fractions are collected sequentially and analyzed for the presence of the target compound.

Preparative Thin-Layer Chromatography (PTLC) can be used for further purification of the fractions obtained from column chromatography. jsirjournal.com In PTLC, the separation occurs on a thin layer of adsorbent material coated on a plate. It is particularly useful for separating small quantities of compounds with similar polarities.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique often used in the final stages of purification to obtain highly pure compounds. researchgate.net It utilizes high pressure to pass the solvent through a column packed with smaller particles, leading to superior separation. Reverse-phase HPLC (RP-HPLC), where the stationary phase is non-polar, is commonly used for the purification of terpenoids. rasayanjournal.co.inuitm.edu.my

Chromatographic Purification Techniques

| Technique | Principle | Role in Zerumin A Isolation |

|---|---|---|

| Column Chromatography (CC) | Separation based on polarity by partitioning between a solid stationary phase and a liquid mobile phase. | Initial fractionation of the crude extract to separate compounds into groups of similar polarity. |

| Preparative Thin-Layer Chromatography (PTLC) | Separation on a thin layer of adsorbent; bands of separated compounds are scraped off for recovery. | Purification of smaller batches or fractions from column chromatography. jsirjournal.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using high pressure to force a solvent through a densely packed column. researchgate.net | Final purification step to achieve high-purity Zerumin A; also used for quantitative analysis. mdpi.com |

Quantitative and Qualitative Analysis in Plant Extracts

Once isolated, the identity and quantity of Zerumin A in the extract must be confirmed.

Qualitative analysis is performed to confirm the structure of the isolated compound. This is typically achieved using spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) are used to elucidate the detailed molecular structure, while Mass Spectrometry (MS) helps determine the molecular weight and formula. nih.gov

Quantitative analysis aims to determine the concentration of Zerumin A within the plant extract. A validated HPLC method is the standard for this purpose. mdpi.comnih.gov A calibration curve is created using a pure analytical standard of Zerumin A at known concentrations. The plant extract is then analyzed under the same conditions, and the amount of Zerumin A is calculated by comparing the peak area from the extract's chromatogram to the standard curve. rasayanjournal.co.in This provides precise data on the yield and concentration of the compound in the source material.

Structural Elucidation and Stereochemical Investigations of Zerumin a

Application of Spectroscopic Techniques

Spectroscopic methods provide essential data regarding the functional groups, connectivity, and spatial arrangement of atoms within the Zerumin A molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a primary tool for the structural elucidation of organic compounds like Zerumin A. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. 1D NMR, such as ¹H NMR and ¹³C NMR, provides information on the types of hydrogen and carbon atoms present, their chemical environments, and their multiplicity, which helps in determining the connectivity of atoms. acgpubs.orgchemfaces.com

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide crucial information about coupling between protons and correlations between protons and carbons, allowing for the mapping of the carbon-hydrogen framework and the identification of neighboring functional groups. biocrick.comnih.govbiocrick.comacgpubs.org Detailed analysis of chemical shifts and coupling constants from NMR spectra is fundamental to piecing together the planar structure of Zerumin A. acgpubs.orgniscpr.res.in

Table 1. Example ¹H NMR Data for Zerumin A (Partial)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 5.84 | t | 1H | H-12 (example based on related dialdehyde) niscpr.res.in |

| 4.83 | s | 1H | H-17a (example based on related compound) niscpr.res.in |

| 4.79 | s | 1H | H-17b (example based on related compound) niscpr.res.in |

| 0.91 | s | 3H | Methyl group (example based on related compound) niscpr.res.in |

| 0.84 | s | 3H | Methyl group (example based on related compound) niscpr.res.in |

| 0.83 | s | 3H | Methyl group (example based on related compound) niscpr.res.in |

Table 2. Example ¹³C NMR Data for Zerumin A (Partial)

| Chemical Shift (δ, ppm) | Assignment |

| 175.7 | C-16 (Carboxylic acid carbonyl) (example based on related compound) niscpr.res.in |

| 148.3 | C-8 (example based on related compound) niscpr.res.in |

| 107.1 | C-17 (example based on related compound) niscpr.res.in |

| 72.3 | C-15 (example based on related compound) niscpr.res.in |

Note: Similar to ¹H NMR, the provided ¹³C NMR data snippets are limited. A full ¹³C NMR data table with assignments is crucial for complete structural confirmation.

Mass Spectrometry (MS) (e.g., LC-PDA-ESI-TOF-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Zerumin A, which helps in determining its molecular formula and structural subunits. Techniques like Liquid Chromatography-Photodiode Array-Electrospray Ionization-Time-of-Flight-Mass Spectrometry (LC-PDA-ESI-TOF-MS) are powerful for analyzing complex mixtures and obtaining accurate mass measurements of isolated compounds. biocrick.comnih.govbiocrick.com ESI-MS is particularly useful for relatively polar and thermally labile compounds like diterpenoids. The fragmentation pattern observed in MS/MS experiments can provide insights into the connectivity of different parts of the molecule. researchgate.netnist.gov Zerumin A has a molecular formula of C₂₀H₃₀O₃ and a molecular weight of 318.4 g/mol , with an exact mass of 318.21949481 Da. nih.govnih.govnih.gov

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy is a valuable technique for determining the absolute configuration of chiral molecules. By comparing the experimental ECD spectrum of Zerumin A with computationally calculated ECD spectra for different possible stereoisomers, the absolute stereochemistry can be assigned. biocrick.comnih.govbiocrick.comacgpubs.orgmdpi.com This method is particularly useful when single-crystal X-ray diffraction data is not available.

Determination of Absolute and Relative Stereochemistry

The stereochemistry of Zerumin A, including both the relative arrangement of chiral centers within the molecule and the absolute configuration (R or S designation) at each center, is crucial for understanding its biological activity. Spectroscopic data, particularly NMR (including NOESY experiments for through-space correlations) and ECD, play a vital role in this determination. wordpress.com Chemical synthesis and comparison with known standards can also be used to confirm stereochemical assignments. researchgate.netnih.gov The absolute configuration of Zerumin A has been established by comparing experimental and calculated ECD spectra. biocrick.comnih.govbiocrick.com

Zerumin A is reported with specific stereochemical designations in its IUPAC name, indicating defined configurations at certain chiral centers. For example, one IUPAC name listed is (Z)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-formylpent-3-enoic acid, which specifies the stereochemistry at positions 1, 4a, and 8a. nih.govnih.gov

Comparative Structural Analysis with Related Diterpenoids (e.g., Labdane-type Diterpenoids)

Zerumin A belongs to the class of labdane-type diterpenoids. biocrick.commdpi.comnih.govtandfonline.com Comparing its structure and spectroscopic data with those of other known labdane (B1241275) diterpenoids is essential for confirming its structural assignment and understanding its relationship to other compounds in this family. Labdane diterpenes share a common bicyclic carbon skeleton derived from the cyclization of geranylgeranyl pyrophosphate. wikidata.orgontosight.ainih.gov Variations in oxidation state, functional groups, and side chains distinguish individual labdane diterpenoids. mdpi.com

Zerumin A has been isolated alongside other labdane diterpenoids from natural sources. biocrick.comnih.govtandfonline.comnih.gov For instance, studies on Curcuma and Hedychium species have identified Zerumin A along with compounds like (E)-labda-8(17),12-dien-15,16-dial, coronarin E, and others. biocrick.comnih.govtandfonline.comnih.gov Comparative analysis of the NMR and MS data of Zerumin A with these related compounds helps in identifying common structural features and unique characteristics of Zerumin A. acgpubs.orgniscpr.res.in This comparative approach aids in the efficient identification and structural confirmation of new labdane diterpenoids. biocrick.comnih.govbiocrick.com

Biosynthetic Pathways and Precursor Studies of Zerumin a

Proposed Biosynthetic Routes for Zerumin A (e.g., Mevalonate (B85504) Pathway Precursors)

The biosynthesis of diterpenoids, including the labdane-type skeleton found in Zerumin A, is initiated by the assembly of the C20 precursor, geranylgeranyl pyrophosphate (GGPP) lipidmaps.orgperflavory.comthegoodscentscompany.comuni.lu. This process typically occurs through the sequential head-to-tail condensation of IPP and DMAPP units, catalyzed by prenyltransferases, specifically geranylgeranyl pyrophosphate synthase (GGPS) lipidmaps.orguni.luperflavory.comciteab.com. In plants, both the cytosolic MVA pathway and the plastidic MEP pathway contribute to the production of IPP and DMAPP, which are then utilized for the synthesis of various classes of terpenoids in different cellular compartments uni.luperflavory.comymdb.canih.govmdpi-res.comuni-freiburg.de. While the specific pathway compartmentation for Zerumin A biosynthesis has not been explicitly detailed, labdane-related diterpenoids are generally synthesized from GGPP derived from these isoprenoid precursor pathways.

The formation of the characteristic bicyclic labdane (B1241275) core structure from the linear GGPP precursor is a crucial step catalyzed by diterpene cyclases (also known as diterpene synthases) ctdbase.orgymdb.cauni.luwikipedia.orgwikidata.orgguidetopharmacology.orghmdb.canih.govmcw.edu. In the biosynthesis of labdane-related diterpenoids, this cyclization is often initiated by a Class II diterpene cyclase, such as copalyl pyrophosphate synthase (CPS), which converts GGPP into a bicyclic intermediate like copalyl diphosphate (B83284) (CPP) or its stereoisomers (e.g., ent-CPP) ctdbase.orgwikipedia.orgnih.govwikidata.orghmdb.canih.govnih.gov. This initial cyclization is followed by further enzymatic modifications to yield the diverse array of labdane diterpenoids.

A simplified representation of the initial steps in diterpenoid biosynthesis leading to the labdane skeleton is shown below, highlighting the role of the mevalonate pathway and the formation of key precursors:

| Pathway/Precursor | Description | PubChem CID |

| Mevalonate Pathway | Produces IPP and DMAPP in the cytosol. | N/A |

| Isopentenyl Pyrophosphate (IPP) | Five-carbon isoprenoid precursor. | 1195 |

| Dimethylallyl Pyrophosphate (DMAPP) | Isomer of IPP, initiates prenyl chain elongation. | 647 |

| Geranylgeranyl Pyrophosphate (GGPP) | C20 precursor for diterpenoids, formed from IPP and DMAPP. | 447277 |

| Copalyl Diphosphate (CPP) | Bicyclic intermediate in labdane biosynthesis, formed by Class II cyclases. | 5281990 |

| ent-Copalyl Diphosphate (ent-CPP) | A stereoisomer of CPP, precursor to various diterpenoids. | 5280897 |

Following the formation of the bicyclic core, a series of enzymatic reactions, including oxidations, reductions, isomerizations, and acylations, further modify the structure to produce specific labdane diterpenoids like Zerumin A.

Identification and Characterization of Biosynthetic Enzymes

The structural diversity of diterpenoids arises from the action of various enzymes that catalyze specific transformations of the core skeletons. Key enzyme classes involved in diterpenoid biosynthesis include diterpene cyclases and cytochrome P450 monooxygenases perflavory.comfoodb.canih.govnih.govuni-freiburg.de. While specific enzymes responsible for each step in Zerumin A biosynthesis have not been fully identified and characterized in the provided search results, the general roles of these enzyme classes in labdane-type diterpenoid pathways are well-established.

Diterpene cyclases, as discussed earlier, are responsible for the initial cyclization of GGPP to form the basic ring system ctdbase.orgymdb.cauni.luwikipedia.orgwikidata.orgguidetopharmacology.orghmdb.canih.govmcw.edu. The type of cyclase and the specific plant or organism determine the structure and stereochemistry of the resulting cyclic intermediate.

Cytochrome P450 Enzymes in Diterpenoid Biosynthesis (e.g., CYP71BA1 in related pathways)

Cytochrome P450 monooxygenases (CYPs) play a critical role in tailoring diterpenoid structures through oxidation reactions, such as hydroxylations, epoxidations, and the formation of carbonyl groups perflavory.comthegoodscentscompany.comfoodb.canih.govnih.govuni-freiburg.dewikipedia.org. These enzymes are heme-containing proteins that catalyze the insertion of an oxygen atom into a substrate, often requiring a reductase partner to supply electrons wikipedia.org. In diterpenoid biosynthesis, CYPs can act at various positions on the carbon skeleton, introducing functional groups that increase structural complexity and biological activity nih.govuni-freiburg.de.

An example of a cytochrome P450 enzyme involved in terpenoid biosynthesis is CYP71BA1 from Zingiber zerumbet, which catalyzes the hydroxylation of α-humulene in the biosynthesis of the sesquiterpenoid zerumbone (B192701) mdpi-res.comthegoodscentscompany.com. While Zerumin A is a diterpenoid and zerumbone is a sesquiterpenoid, this example illustrates the crucial role of CYPs in introducing oxygen functionalities into terpenoid structures. In the context of labdane-related diterpenoids, specific CYP enzymes are known to catalyze oxidations at various carbon positions, contributing to the diverse substitution patterns observed in this class of compounds wikipedia.orgfoodb.canih.govnih.govuni-freiburg.dethegoodscentscompany.com. The precise sequence and identity of CYP-catalyzed reactions leading to the specific oxidation pattern of Zerumin A would require dedicated biochemical studies.

Chemoenzymatic Synthesis Approaches in Diterpenoid Production

Chemoenzymatic synthesis combines the advantages of chemical reactions and enzymatic catalysis to synthesize complex molecules uni.lunih.govthegoodscentscompany.com. This approach leverages the high selectivity and efficiency of enzymes for specific transformations, often under mild conditions, while using chemical methods for steps that are difficult or inefficient to achieve enzymatically uni.lu. Chemoenzymatic strategies have been explored for the synthesis of various diterpenoids, offering potential routes for their sustainable and efficient production wikipedia.orgnih.govnih.govthegoodscentscompany.com.

Chemical Synthesis and Analog Development of Zerumin a

Total Synthesis Strategies for Zerumin A and Stereoisomers

Total synthesis of natural products like Zerumin A allows for the preparation of the compound independent of its natural source and provides opportunities to confirm its absolute and relative stereochemistry. While the search results provide information on the synthesis of Zerumin B, which is structurally related to Zerumin A, a specific detailed total synthesis strategy solely for Zerumin A and its stereoisomers was not explicitly detailed in the provided snippets. However, the synthesis of (+)-Zerumin B has been achieved through concise and efficient pathways, often starting from commercially available (+)-sclareolide. uoc.grnih.govacs.org These syntheses have been instrumental in establishing the stereochemistry of Zerumin B. acs.orgnih.gov Given the structural similarities between Zerumin A and Zerumin B, strategies developed for the synthesis of Zerumin B, potentially involving stereoselective reactions and the construction of the labdane (B1241275) core, could potentially be adapted or provide insights for the total synthesis of Zerumin A and its stereoisomers. uoc.gracs.orgcollectionscanada.gc.ca The synthesis of complex natural products often involves carefully orchestrated sequences of reactions to control stereochemistry, such as stereoselective additions and functional group transformations. nih.govresearchgate.net

Semisynthetic Modifications and Derivatization

Semisynthetic modifications involve using a naturally occurring compound as a starting material and performing chemical reactions to alter its structure. This approach can be more efficient than total synthesis for generating a series of related compounds. Derivatization involves modifying specific functional groups on the parent molecule.

Creation of Structurally Related Analogues (e.g., Zerumin B)

Zerumin B is a naturally occurring analogue of Zerumin A, and its synthesis can be achieved through semisynthetic routes starting from related labdane diterpenes. For instance, Zerumin A itself can be obtained by the oxidation of (E)-Labda-8(17),12-diene-15,16-dial, a compound isolated from Curcuma amada. nih.govamazonaws.com This suggests a potential semisynthetic route to Zerumin A from a readily available precursor. The synthesis of Zerumin B has also been achieved starting from (+)-sclareolide, highlighting a semisynthetic approach to this analogue. uoc.grnih.govacs.org The creation of such analogues allows for the investigation of how subtle changes in structure impact biological activity.

Synthesis of Appended Derivatives (e.g., Triazole-appended Labdanes)

Derivatization strategies can involve appending new chemical moieties to the Zerumin A or related labdane scaffold. One example is the synthesis of triazole-appended labdane derivatives. These compounds can be synthesized from a labdane precursor, such as (E)-Labda-8(17),12-diene-15,16-dial, which can be converted to Zerumin A. nih.govamazonaws.com Zerumin A can then be further modified, for example, by preparing an alkyne intermediate from Zerumin A, which can then undergo a click reaction with various azides to yield 1,2,3-triazole appended labdane derivatives. amazonaws.comnih.gov This strategy allows for the introduction of diverse substituents via the triazole ring, expanding the chemical space for structure-activity relationship studies. nih.govmdpi.comresearchgate.netacs.org

Structure-Activity Relationship (SAR) Studies of Zerumin A Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how changes in chemical structure influence the biological activity of a compound. gardp.orgwikipedia.org By synthesizing a series of Zerumin A derivatives and testing their biological activities, researchers can identify which parts of the molecule are important for its activity and how modifications affect potency and selectivity. gardp.orgcollaborativedrug.com

While the provided information does not detail specific SAR studies focused solely on Zerumin A derivatives regarding its initially mentioned applications (which were excluded as per instructions), SAR studies have been conducted on related labdane derivatives, including triazole-appended labdanes, in the context of other biological targets like pancreatic lipase (B570770) inhibition. nih.govresearchgate.net These studies have shown that modifications to the labdane scaffold and the appended groups can significantly impact inhibitory activity. For example, in the case of triazole-appended labdanes, the nature of substituents on the appended benzyl (B1604629) azides was found to be vital for improved pancreatic lipase inhibition. nih.gov

Mechanistic Investigations of Zerumin A S Biological Activities

Cellular and Molecular Mechanisms of Action

Zerumin A, a naturally occurring diterpenoid, has been the subject of scientific investigation to elucidate the cellular and molecular underpinnings of its biological effects. Research has primarily focused on its influence on angiogenesis and inflammatory processes, revealing a multi-targeted mechanism of action.

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process crucial for both normal physiological functions and pathological conditions. Zerumin A has demonstrated significant anti-angiogenic properties by interfering with key steps in this process.

The proliferation and migration of endothelial cells are fundamental to the initiation of angiogenesis. Studies utilizing human umbilical vein endothelial cells (HUVECs) have shown that Zerumin A can directly impede these critical events. By preventing endothelial cells from multiplying and moving, Zerumin A effectively halts the initial steps required for the formation of new vascular networks nih.gov. This inhibitory action on endothelial cell dynamics is a cornerstone of its anti-angiogenic activity.

Table 1: Angiogenesis-Related Genes Modulated by Zerumin A

| Gene | Protein | Function in Angiogenesis | Effect of Zerumin A |

|---|---|---|---|

| VEGFA | Vascular Endothelial Growth Factor A | Key promoter of endothelial cell proliferation, migration, and survival. | Downregulation |

| KDR | Kinase Insert Domain Receptor (VEGFR2) | Primary receptor for VEGFA, mediating its pro-angiogenic signals. | Downregulation |

| ANG1 | Angiopoietin-1 | Promotes vessel maturation and stability through Tie2 activation. | Altered Expression |

| ANG2 | Angiopoietin-2 | Context-dependent antagonist or partial agonist of Tie2, involved in vessel destabilization. | Altered Expression |

| Tie1 | Tyrosine kinase with immunoglobulin-like and EGF-like domains 1 | Orphan receptor that modulates Tie2 signaling and vascular integrity. | Altered Expression |

The physiological relevance of Zerumin A's anti-angiogenic activity has been demonstrated in vivo using the zebrafish (Danio rerio) embryo model. This model is widely used for studying vascular development due to the optical transparency of the embryos, allowing for real-time observation of blood vessel formation. Studies have shown that Zerumin A can dose-dependently inhibit the formation of blood vessels in both wild-type and transgenic zebrafish embryos. nih.gov This disruption of normal vascular development in a living organism provides strong evidence for its potent anti-angiogenic effects. nih.gov

In addition to its anti-angiogenic properties, Zerumin A has been shown to possess significant anti-inflammatory activity. Its mechanism of action in this context involves the suppression of key pro-inflammatory mediators.

Inflammatory processes are often characterized by the overproduction of pro-inflammatory molecules. Research has demonstrated that Zerumin A pretreatment can significantly suppress the upregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein levels in stimulated cells. nih.gov The inhibition of these enzymes leads to a subsequent reduction in the production of their respective products, nitric oxide (NO) and prostaglandins (B1171923), which are key mediators of inflammation. nih.gov This attenuation of pro-inflammatory signaling highlights the therapeutic potential of Zerumin A in inflammatory conditions. nih.gov

Table 2: Pro-inflammatory Mediators Attenuated by Zerumin A

| Mediator | Full Name | Role in Inflammation | Effect of Zerumin A |

|---|---|---|---|

| iNOS | Inducible Nitric Oxide Synthase | Enzyme responsible for the production of high levels of nitric oxide during inflammation. | Suppression of Upregulation |

| COX-2 | Cyclooxygenase-2 | Enzyme that catalyzes the production of prostaglandins, which mediate pain and inflammation. | Suppression of Upregulation |

Regulation of Inflammatory Responses

Modulation of Cytokine and Chemokine Production (e.g., TNF-α, IL-1, IFN-γ, MCP-1, IL-10)

Zerumin A has demonstrated significant immunomodulatory activity by altering the production of key signaling molecules involved in the inflammatory response. nih.gov In studies utilizing lipopolysaccharide (LPS)-stimulated H9c2 cardiomyoblasts, pretreatment with Zerumin A effectively counteracted the inflammatory surge induced by the endotoxin. nih.gov The compound significantly suppressed the overexpression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interferon-gamma (IFN-γ). nih.gov

Furthermore, Zerumin A was shown to ameliorate the production of the pro-inflammatory chemokine Monocyte Chemoattractant Protein-1 (MCP-1), which is crucial for the recruitment of monocytes to sites of inflammation. nih.gov In contrast to its inhibitory effect on pro-inflammatory mediators, Zerumin A concurrently upregulated the synthesis of Interleukin-10 (IL-10), an anti-inflammatory cytokine known for its role in resolving inflammation and limiting host immune response. nih.gov

Table 1: Effect of Zerumin A on Cytokine and Chemokine Production in LPS-Stimulated H9c2 Cells

| Cytokine/Chemokine | Class | Effect of Zerumin A Pretreatment |

|---|---|---|

| TNF-α | Pro-inflammatory Cytokine | Significantly Suppressed |

| IL-1 | Pro-inflammatory Cytokine | Significantly Suppressed |

| IFN-γ | Pro-inflammatory Cytokine | Significantly Suppressed |

| MCP-1 | Pro-inflammatory Chemokine | Significantly Suppressed |

| IL-10 | Anti-inflammatory Cytokine | Upregulated |

Inhibition of Key Signaling Pathways (e.g., MAPK, NF-κB)

The anti-inflammatory effects of Zerumin A are mediated through its intervention in critical intracellular signaling pathways. nih.gov Research has confirmed that Zerumin A targets both the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to the expression of inflammatory genes. nih.gov

In LPS-stimulated H9c2 cells, pretreatment with Zerumin A led to a reduction in the phosphorylation of key MAPK family members: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinases (JNK), and p38. nih.gov By inhibiting the phosphorylation of these kinases, Zerumin A effectively disrupts the upstream signaling cascade that leads to an inflammatory response. nih.gov

Concurrently, Zerumin A significantly inhibits the NF-κB pathway. nih.gov It was observed to prevent the phosphorylation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov This action subsequently blocks the translocation of the active NF-κB p65 subunit into the nucleus, a critical step for the transcription of pro-inflammatory genes. nih.gov The collective data indicate that Zerumin A protects against LPS-induced injury by inhibiting NF-κB activation through the MAPK signaling pathway. nih.gov

Table 2: Impact of Zerumin A on Key Signaling Pathways

| Pathway | Target Molecule | Effect of Zerumin A |

|---|---|---|

| MAPK | Phospho-ERK | Reduced |

| MAPK | Phospho-JNK | Reduced |

| MAPK | Phospho-p38 | Reduced |

| NF-κB | IκB-α Phosphorylation | Inhibited |

| NF-κB | NF-κB p65 Nuclear Translocation | Inhibited |

Alleviation of Reactive Oxygen Species (ROS) Production

In addition to its anti-inflammatory actions, Zerumin A has been shown to mitigate oxidative stress. In studies on H9c2 cardiomyoblasts stimulated with LPS, a notable outcome of Zerumin A pretreatment was the remarkable alleviation of Reactive Oxygen Species (ROS) production. nih.gov This reduction in ROS suggests that Zerumin A contributes to the protection of cells from oxidative damage that typically accompanies inflammatory conditions. nih.gov

Interaction with GABAA Receptors and Modulation of Chloride Currents

Based on the reviewed scientific literature, there is currently no available data describing the direct interaction of Zerumin A with gamma-aminobutyric acid type A (GABAA) receptors or its potential to modulate chloride currents through these channels. This area remains uninvestigated.

Impact on Cellular Oxidative Stress Pathways

Zerumin A exerts a protective effect on cellular oxidative stress pathways. nih.gov As demonstrated in H9c2 cells under inflammatory stress from LPS, the compound significantly reduces the production of ROS. nih.gov This activity is a key aspect of its cytoprotective mechanism, as excessive ROS can lead to damage of lipids, proteins, and DNA, contributing to cellular dysfunction and death. nih.gov The ability of Zerumin A to alleviate ROS production indicates its role as a modulator of cellular redox balance. nih.gov

Enzyme Inhibition Kinetics and Mechanisms (e.g., Pancreatic Lipase (B570770) Inhibition)

The current body of scientific literature lacks studies focused on the enzyme inhibition kinetics of Zerumin A. Specifically, its potential inhibitory effects and mechanism of action on enzymes such as pancreatic lipase have not been reported.

Antiproliferative Effects on Select Cell Lines

The potential of Zerumin A as an antiproliferative agent has been subject to scientific evaluation. researchgate.net In a study investigating cytotoxic constituents from Curcuma zedoaria, Zerumin A was one of nineteen compounds tested for its antiproliferative effect against a panel of four human cancer cell lines using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. researchgate.net

Table 3: Cell Lines Used for Antiproliferative Evaluation of Zerumin A

| Cell Line | Cancer Type |

|---|---|

| Ca Ski | Cervical Cancer |

| MCF-7 | Breast Cancer |

| PC-3 | Prostate Cancer |

| HT-29 | Colon Cancer |

This research provides a basis for understanding the cytotoxic potential of Zerumin A, although the study highlighted other compounds from the same source as having stronger activity. researchgate.net

Neuroprotective Mechanisms in Cellular Models

Investigations specifically detailing the neuroprotective mechanisms of Zerumin A in cellular models such as NG108-15 cells are not extensively documented in the current scientific literature. While the NG108-15 cell line, a hybrid of mouse neuroblastoma and rat glioma cells, is a well-established model for studying neuronal differentiation and function, its application to elucidate the neuroprotective properties of Zerumin A has not been reported. nih.govmdpi.comculturecollections.org.uk

In Vitro Assay Systems for Biological Activity Profiling

A variety of in vitro systems have been employed to characterize the biological effects of Zerumin A at the cellular and molecular levels.

Cell-based Assays (e.g., H9c2 Cardiomyoblasts, HUVECs, RAW264.7 Macrophages, NG108-15 Cells, Escherichia coli)

Cell-based assays are fundamental in profiling the pharmacological activities of compounds. Zerumin A has been evaluated in several cell lines, yielding insights into its anti-inflammatory and anti-angiogenic properties.

H9c2 Cardiomyoblasts: In a lipopolysaccharide (LPS)-stimulated inflammation model using the H9c2 rat cardiomyoblast cell line, Zerumin A demonstrated significant protective effects. nih.gov Pre-treatment with Zerumin A led to improved cell viability and a notable reduction in reactive oxygen species (ROS) production. nih.gov Mechanistically, Zerumin A was found to suppress the upregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins, thereby decreasing nitric oxide (NO) release. nih.gov Furthermore, it attenuated the overexpression of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-α (TNF-α), interleukin-1 (IL-1), interferon-γ (IFN-γ), and monocyte chemoattractant protein-1 (MCP-1). nih.gov Concurrently, it increased the synthesis of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov The underlying mechanism involves the inhibition of the MAPK signaling pathway, which in turn prevents the activation of the NF-κB p65 subunit. nih.gov

Human Umbilical Vein Endothelial Cells (HUVECs): The anti-angiogenic potential of Zerumin A has been investigated using HUVECs. Studies revealed that Zerumin A specifically inhibits key steps in the angiogenic process, namely the proliferation and migration of these endothelial cells. nih.gov

RAW264.7 Macrophages: To date, specific studies investigating the effects of Zerumin A on the RAW264.7 murine macrophage cell line have not been reported in the literature. This cell line is a common model for assessing immunomodulatory and anti-inflammatory activities of various compounds. nih.govrbmb.net

NG108-15 Cells: There is currently no available research documenting the use of the NG108-15 neuroblastoma-glioma hybrid cell line to investigate the biological activities of Zerumin A.

Escherichia coli: Scientific literature does not currently contain studies on the antibacterial activity of Zerumin A specifically against Escherichia coli. Research on related compounds, such as zerumbone (B192701), has been conducted, but data for Zerumin A is absent. researchgate.net

| Cell Line | Assay Type | Key Findings for Zerumin A | Reference |

|---|---|---|---|

| H9c2 Cardiomyoblasts | LPS-Induced Inflammation | - Attenuates inflammatory response

| nih.gov |

| HUVECs | Angiogenesis Assay | - Inhibits endothelial cell proliferation

| nih.gov |

| RAW264.7 Macrophages | Not Reported | Data not available in current literature. | N/A |

| NG108-15 Cells | Not Reported | Data not available in current literature. | N/A |

| Escherichia coli | Antibacterial Assay | Data not available in current literature. | N/A |

Receptor Binding Assays (e.g., GABAA Receptor Assays)

While receptor binding assays are crucial for identifying molecular targets of a compound, there is no published research on the interaction of Zerumin A with the GABAA receptor or other specific neuronal receptors. GABAA receptors are ligand-gated ion channels that are significant targets for drugs affecting the central nervous system. nih.govfrontiersin.org

Enzyme Activity Assays (e.g., Pancreatic Lipase Assay)

The effect of Zerumin A on the activity of specific enzymes, such as pancreatic lipase, has not been documented. Pancreatic lipase is a key enzyme in dietary fat digestion, and its inhibition is a therapeutic strategy for managing obesity. nih.govmdpi.com

In Vivo Models for Biological Activity Profiling (excluding human clinical studies)

To complement in vitro data, in vivo models are essential for understanding the physiological effects of a compound in a whole organism.

Zebrafish Embryo Models for Angiogenesis Studies

The zebrafish (Danio rerio) embryo is a powerful in vivo model for studying angiogenesis due to its rapid development and optical transparency, which allows for real-time visualization of blood vessel formation. nih.gov Zerumin A has been shown to possess anti-angiogenic properties in this model. nih.gov It dose-dependently inhibits the formation of blood vessels in both wild-type and transgenic Tg(fli1a:EGFP)y1 zebrafish embryos, the latter of which have fluorescently labeled vasculature. nih.gov Further molecular analysis in wild-type embryos indicated that Zerumin A's anti-angiogenic effect is achieved by modulating multiple molecular targets related to blood vessel development. nih.gov

| Model | Assay Type | Key Findings for Zerumin A | Reference |

|---|---|---|---|

| Wild-type Zebrafish Embryos | Angiogenesis Inhibition | - Dose-dependently inhibits vessel formation

| nih.gov |

| Tg(fli1a:EGFP)y1 Zebrafish Embryos | Angiogenesis Inhibition (Visualization) | - Dose-dependently inhibits vessel formation | nih.gov |

Animal Models for Inflammatory Response Studies (e.g., LPS-induced models)

Extensive literature searches did not yield any in vivo studies utilizing animal models to investigate the effects of Zerumin A on lipopolysaccharide (LPS)-induced inflammation. Research into the anti-inflammatory properties of Zerumin A in a whole-organism context, particularly using established inflammatory models like those induced by LPS, is currently unavailable in the public domain.

However, to provide insight into its potential mechanisms, detailed findings from in vitro studies on LPS-stimulated cell lines are presented below. These studies offer a foundational understanding of how Zerumin A may modulate inflammatory pathways at a cellular level, which could inform future in vivo research.

Detailed In Vitro Research Findings in LPS-Stimulated H9c2 Cardiomyoblasts

An in vitro study investigated the effects of Zerumin A on inflammation induced by LPS in H9c2 cardiomyoblasts, a cell line derived from rat heart tissue. nih.gov This research provides significant insights into the molecular mechanisms underlying the anti-inflammatory potential of Zerumin A. nih.gov

Pretreatment of H9c2 cells with Zerumin A demonstrated a significant protective effect against LPS-induced cellular damage and inflammation. nih.gov The compound was found to improve cell viability and markedly reduce the production of reactive oxygen species (ROS). nih.gov

Mechanistically, Zerumin A was shown to suppress the expression of key pro-inflammatory mediators. nih.gov Notably, it inhibited the upregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a decrease in nitric oxide (NO) release. nih.gov

Furthermore, Zerumin A effectively attenuated the overexpression of several pro-inflammatory cytokines and chemokines, including:

Tumor necrosis factor-alpha (TNF-α) nih.gov

Interleukin-1 (IL-1) nih.gov

Interferon-gamma (IFN-γ) nih.gov

Monocyte chemoattractant protein-1 (MCP-1) nih.gov

Conversely, the study observed an upregulation in the synthesis of the anti-inflammatory cytokine, Interleukin-10 (IL-10), following treatment with Zerumin A. nih.gov

The investigation into the signaling pathways revealed that Zerumin A's anti-inflammatory action is mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades. nih.gov It was observed to reduce the phosphorylation of key MAPK proteins: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinases (JNK), and p38. nih.gov Additionally, Zerumin A significantly inhibited the phosphorylation of IκB-α and the subsequent nuclear translocation of the NF-κB p65 subunit. nih.gov These findings suggest that Zerumin A protects cardiomyocytes from LPS-induced injury by blocking these critical inflammatory signaling pathways. nih.gov

| Mediator | Effect of LPS Stimulation | Effect of Zerumin A Pretreatment | Signaling Pathway Implicated |

| iNOS | Upregulation | Significant Suppression | NF-κB |

| COX-2 | Upregulation | Significant Suppression | NF-κB, MAPK |

| Nitric Oxide (NO) | Increased Release | Significant Suppression | --- |

| TNF-α | Overexpression | Significant Amelioration | NF-κB, MAPK |

| IL-1 | Overexpression | Significant Amelioration | NF-κB |

| IFN-γ | Overexpression | Significant Amelioration | --- |

| MCP-1 | Overexpression | Significant Amelioration | NF-κB |

| IL-10 | --- | Upregulation | --- |

| ROS | Increased Production | Significant Alleviation | --- |

| p-ERK | Increased Phosphorylation | Reduction | MAPK |

| p-JNK | Increased Phosphorylation | Reduction | MAPK |

| p-p38 | Increased Phosphorylation | Reduction | MAPK |

| p-IκB-α | Increased Phosphorylation | Significant Inhibition | NF-κB |

| NF-κB p65 (nuclear) | Increased Translocation | Significant Inhibition | NF-κB |

Comparative Biology and Structure Function Relationships of Zerumin a

Comparison with Other Labdane (B1241275) Diterpenoids and Related Natural Products

Labdane diterpenoids represent a significant group of plant secondary metabolites characterized by their bicyclic 20-carbon skeleton. researchgate.netwikipedia.orgmdpi.com Zerumin A belongs to this class and has been isolated alongside other labdane diterpenes from the same plant sources. For instance, Alpinia caerulea fruit extract yielded both Zerumin A and (E)-8(17),12-labdadiene-15,16-dial, both exhibiting anti-angiogenic effects. biocrick.comresearchgate.net Similarly, Curcuma mangga rhizomes have yielded Zerumin A along with (E)-labda-8(17),12-dien-15,16-dial and (E)-15,16-bisnor-labda-8(17),11-dien-13-one, with Zerumin A and (E)-labda-8(17),12-dien-15,16-dial showing cytotoxic effects against several cancer cell lines. biocrick.com Cautleya spicata rhizomes have also been shown to contain Zerumin A and (E)-labda-8(17),12-diene-15,16-dial. researchgate.net

Comparisons with other labdane diterpenoids highlight the structural variations within this class and their associated biological activities. Labdane diterpenes have been reported to exhibit a wide range of activities, including antibacterial, antifungal, antiprotozoal, anti-inflammatory, cytotoxic, and enzyme modulating effects. researchgate.netwikipedia.orgmdpi.comthieme-connect.comresearchgate.net For example, studies on Cistus incanus and Viburnum suspensum have identified labdane diterpenes with antibacterial properties. thieme-connect.com Labdane diterpenoids from Andrographis paniculata have shown cell differentiation inducing activity. thieme-connect.com Sclareol, another labdane diterpenoid, possesses anti-tumor, anti-inflammatory, and anti-microbial activities. researchgate.net

Zerumin A has demonstrated specific biological activities, such as anti-angiogenic effects by inhibiting the proliferation and migration of endothelial cells and affecting multiple molecular targets related to angiogenesis. biocrick.comresearchgate.netchemfaces.com It has also shown cytotoxic effects against various cancer cell lines. biocrick.commdpi.com Furthermore, Zerumin A has been identified as a positive modulator of GABAA receptors, showing high efficiency in potentiating IGABA. biocrick.com These diverse activities, shared and distinct from other labdane diterpenoids, underscore the importance of structural nuances within the labdane framework.

The co-occurrence of Zerumin A with other labdane diterpenoids and related compounds in the same plant species suggests potential synergistic or additive effects in their biological roles within the plant.

Data Table 1: Selected Labdane Diterpenoids and Reported Activities

| Compound Name | Source Plant | Reported Activities |

| Zerumin A | Alpinia caerulea, Curcuma spp., Cautleya spicata | Anti-angiogenic, Cytotoxic, GABAA receptor modulation, Anti-inflammatory, Antioxidant |

| (E)-8(17),12-labdadiene-15,16-dial | Alpinia caerulea, Curcuma mangga, Cautleya spicata | Anti-angiogenic, Cytotoxic |

| Sclareol | Various plants | Anti-tumor, Anti-inflammatory, Anti-microbial, Anti-diabetes, Anti-hypertension |

| Andrographolide | Andrographis paniculata | Cell differentiation inducing |

| Scoparic acid | Scoparia dulcis | β-glucuronidase inhibition |

Influence of Specific Structural Motifs on Biological Activity and Selectivity

The biological activity and selectivity of labdane diterpenoids, including Zerumin A, are intrinsically linked to their specific structural motifs. wikipedia.org The core labdane skeleton, a bicyclic system, provides the fundamental scaffold. Variations in substituents, oxidation states, and stereochemistry at different positions on this skeleton contribute to the diverse biological profiles observed. mdpi.com

For Zerumin A (C₂₀H₃₀O₃), the presence of a carboxylic acid group and an aldehyde function, along with its specific unsaturation pattern and stereochemistry, are key structural features. biocrick.comnih.gov Research indicates that the carboxylic group in Zerumin A, which accumulates mainly in the fruits of Alpinia caerulea, is associated with its dose-dependent inhibition of vessel formation. biocrick.comresearchgate.net This suggests the carboxylic acid moiety plays a role in its anti-angiogenic activity.

Comparing Zerumin A with other labdane diterpenoids isolated from the same sources can provide insights into structure-activity relationships (SAR). For example, from Curcuma mangga, Zerumin A and (E)-labda-8(17),12-dien-15,16-dial showed high cytotoxic effects, while (E)-15,16-bisnor-labda-8(17),11-dien-13-one did not exhibit anti-proliferative activity on the tested cell lines. biocrick.com This comparison highlights the importance of the functional groups and the full labdane skeleton for the observed cytotoxicity. The absence of the 15,16-dial or the carboxylic acid/aldehyde functionalities in the bisnor compound likely contributes to its lack of activity.

Studies on other labdane diterpenoids have also demonstrated clear SAR. For instance, modifications in the α,β-unsaturated γ-lactone rings of certain labdane diterpenes have been shown to significantly impact their cytotoxicities. mdpi.com The position and nature of substituents, such as hydroxyl or methoxyl groups, can alter the potency of these compounds. mdpi.com

While detailed, specific studies focusing solely on the influence of each individual structural motif of Zerumin A on its various activities are limited in the provided search results, the comparative analysis with co-occurring labdane diterpenoids and the broader SAR studies on the labdane class strongly suggest that the unique combination of functional groups and the specific configuration of Zerumin A are critical determinants of its biological profile, including its anti-angiogenic, cytotoxic, and GABAA receptor modulating activities. biocrick.comresearchgate.netchemfaces.commdpi.com

Advanced Methodologies in Zerumin a Research

Integrative Omics Approaches

Omics technologies provide a holistic view of the molecular landscape within biological systems. For Zerumin A research, an integrative approach combining proteomics and metabolomics offers a powerful strategy to map the compound's mechanism of action from protein interactions down to metabolic pathway perturbations.

Chemical proteomics has emerged as a robust platform for the comprehensive and unbiased identification of protein targets for small molecules like Zerumin A. nih.govnih.gov This methodology helps to move beyond a single-target hypothesis and can reveal a more complex polypharmacological profile. nih.gov The general workflow involves using a modified Zerumin A probe to "fish" for binding partners in cell lysates or living cells, followed by enrichment and identification of these proteins using mass spectrometry. nih.govresearchgate.net

Research indicates that Zerumin A exerts anti-inflammatory effects by modulating key signaling pathways. nih.gov Specifically, it has been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) pathway and inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38 in response to inflammatory stimuli. nih.gov A chemical proteomics approach would be instrumental in confirming direct binding to components of these pathways or identifying novel upstream regulators.

| Potential Target Protein | Associated Pathway | Function in Inflammatory Response | Reported Effect of Zerumin A nih.gov |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Prostaglandin Synthesis | Enzyme responsible for the synthesis of pro-inflammatory prostaglandins (B1171923). | Suppresses protein expression. |

| Inducible Nitric Oxide Synthase (iNOS) | Nitric Oxide Synthesis | Enzyme that produces high levels of nitric oxide, a pro-inflammatory mediator. | Suppresses protein expression. |

| NF-κB p65 Subunit | NF-κB Signaling | Transcription factor that, upon activation, translocates to the nucleus to promote the expression of pro-inflammatory genes. | Inhibits nuclear translocation. |

| p38, ERK, JNK | MAPK Signaling | Kinases that regulate cellular responses to a variety of stimuli, including inflammation. | Reduces phosphorylation (activation). |

Metabolomics, the large-scale study of small molecules or metabolites, provides a functional readout of the physiological state of a cell. researchgate.net When a compound like Zerumin A interacts with its protein targets, it triggers signaling cascades that ultimately result in metabolic reprogramming. Untargeted metabolomic analysis can capture these changes, offering insights into the broader physiological impact of the compound. nih.govnih.gov

Given Zerumin A's demonstrated influence on the MAPK and NF-κB signaling pathways, which are central regulators of cellular metabolism, it is hypothesized that its activity would significantly alter the cellular metabolome. nih.gov For instance, inflammation is known to be associated with shifts in energy metabolism, amino acid utilization, and lipid mediator synthesis. Metabolomics could precisely map how Zerumin A modulates these pathways to exert its anti-inflammatory effects.

| Metabolic Pathway | Relevance to Inflammation | Potential Effect of Zerumin A |

|---|---|---|

| Arachidonic Acid Metabolism | This pathway produces pro-inflammatory lipid mediators like prostaglandins and leukotrienes. | Downregulation, consistent with the observed suppression of COX-2. nih.gov |

| Pentose Phosphate Pathway (PPP) | Provides NADPH for antioxidant defense and precursors for nucleotide synthesis, often upregulated during cellular stress. | Modulation of pathway flux to mitigate oxidative stress. |

| TCA Cycle | Central hub of energy metabolism; certain intermediates like succinate (B1194679) can have pro-inflammatory roles. | Alteration of intermediate levels to support an anti-inflammatory cellular state. |

| Amino Acid Metabolism | Metabolism of amino acids like arginine and tryptophan is critical for immune cell function and inflammatory mediator production. | Shifts in amino acid utilization away from pro-inflammatory endpoints (e.g., nitric oxide synthesis from arginine). |

Advanced Imaging Techniques for Cellular Studies

To visualize the effect of Zerumin A at the subcellular level, advanced imaging techniques are indispensable. nih.gov Methods such as confocal microscopy and super-resolution microscopy (e.g., STED, STORM) allow for the high-resolution tracking of molecular processes within intact cells, providing spatial and temporal context to biochemical data. nih.govresearchgate.net

A key finding regarding Zerumin A's mechanism is its ability to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus. nih.gov This event is a critical step in the activation of the inflammatory gene expression program. Advanced imaging can be used to directly visualize and quantify this inhibitory effect. By using immunofluorescence to label the p65 subunit, researchers can capture detailed images of its subcellular localization in both untreated and Zerumin A-treated cells, thereby providing direct visual evidence of the compound's efficacy at a key regulatory node.

| Imaging Technique | Principle | Advantage for Zerumin A Research |

|---|---|---|

| Confocal Laser Scanning Microscopy (CLSM) | Uses a pinhole to reject out-of-focus light, enabling optical sectioning and 3D reconstruction. | Provides clear visualization of cytoplasmic vs. nuclear localization of NF-κB p65. |

| Structured Illumination Microscopy (SIM) | Uses patterned light to achieve a twofold improvement in resolution over conventional microscopy. nih.gov | Offers higher resolution imaging of p65 clusters and their interaction with the nuclear envelope. |

| Stochastic Optical Reconstruction Microscopy (STORM) | A super-resolution technique that localizes single fluorescent molecules to create an image with nanoscale resolution. nih.gov | Enables the study of p65 dynamics and its association with other proteins in molecular complexes at very high detail. |

| Live-Cell Imaging | Time-lapse imaging of living cells. | Allows for the real-time tracking of p65 translocation in response to inflammatory stimuli and its inhibition by Zerumin A. |

Computational Biology and Molecular Modeling

Computational methods are essential for rationalizing experimental findings at an atomic level and for guiding further research. nih.govnih.gov Molecular modeling techniques, including docking and molecular dynamics simulations, can predict and analyze the interactions between Zerumin A and its putative protein targets. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov In the context of Zerumin A, docking can be used to model its binding pose within the active sites of its identified protein targets, such as COX-2 or the MAPK kinases (p38, ERK, JNK). nih.gov The results of docking simulations are typically evaluated using a scoring function that estimates the binding affinity, providing a quantitative measure of the interaction strength. semanticscholar.org These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues (Hypothetical) | Interaction Type (Hypothetical) |

|---|---|---|---|

| COX-2 | -8.5 | Ser530, Tyr385, Arg120 | Hydrogen Bond, Pi-Alkyl |

| p38 MAPK | -7.9 | Met109, Lys53, Leu167 | Hydrogen Bond, Hydrophobic |

| JNK | -7.5 | Met111, Gln155, Asp169 | Hydrogen Bond, van der Waals |

| IκB Kinase (IKK) | -8.1 | Cys99, Val29, Lys44 | Hydrogen Bond, Hydrophobic |

| Analysis Parameter | Description | Indication of a Stable Complex |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between the simulated structure and a reference structure over time. researchgate.net | A low, stable RMSD value for both the protein and the ligand suggests the complex is not undergoing major conformational changes. |

| Radius of Gyration (Rg) | A measure of the compactness of the protein structure. nih.gov | A stable Rg value indicates that the protein is not unfolding or significantly changing its overall shape. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation time. researchgate.net | The consistent presence of key hydrogen bonds identified in docking confirms their importance for binding stability. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions. | Lower RMSF values for residues in the binding pocket indicate that the ligand is stabilizing that region of the protein. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach in medicinal chemistry and drug discovery, aimed at elucidating the mathematical relationships between the chemical structures of compounds and their biological activities. While specific QSAR models for Zerumin A are not yet detailed in published literature, the application of this methodology holds significant promise for accelerating the discovery and optimization of novel analogs with enhanced therapeutic properties.

The fundamental principle of QSAR is to correlate variations in the structural or physicochemical properties of a series of molecules with changes in their biological potency. This is expressed through a mathematical model:

Activity = f (Molecular Descriptors) + error

Molecular descriptors are numerical values that characterize specific aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. For a compound like Zerumin A, a diverse set of descriptors would be calculated to build a robust QSAR model. These can be broadly categorized as follows:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition and including counts of atoms, bonds, rings, and molecular weight.

Topological Descriptors: These 2D descriptors describe the connectivity of atoms within the molecule, providing insights into its size, shape, and degree of branching.

Geometrical Descriptors: Derived from the 3D structure of the molecule, these descriptors include information about molecular surface area, volume, and shape indices.

Physicochemical Descriptors: These descriptors quantify important properties related to a drug's pharmacokinetics and pharmacodynamics, such as the logarithm of the partition coefficient (logP), molar refractivity, and polarizability.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and orbital energies (e.g., HOMO and LUMO), which are crucial for understanding molecular interactions.

The process of developing a QSAR model for Zerumin A analogs would involve synthesizing a library of related compounds and experimentally determining their biological activity against a specific target. Subsequently, the molecular descriptors for each analog would be calculated, and statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be employed to generate a predictive model.

The resulting QSAR model could then be used to:

Predict the biological activity of newly designed, unsynthesized Zerumin A analogs.

Identify the key structural features that positively or negatively influence activity, thereby guiding the rational design of more potent compounds.

Given the known anti-inflammatory activities of Zerumin A, a QSAR study could focus on its inhibition of key proteins in inflammatory pathways, such as cyclooxygenase-2 (COX-2) or various mitogen-activated protein kinases (MAPKs). The insights gained from such a model would be invaluable for the targeted design of next-generation anti-inflammatory agents based on the Zerumin A scaffold.

Table 1: Representative Molecular Descriptors Potentially Applicable to Zerumin A QSAR Studies

| Descriptor Category | Specific Descriptor Example | Information Encoded | Potential Relevance for Zerumin A |

|---|---|---|---|

| Constitutional | Molecular Weight | Size of the molecule | Influences absorption and distribution |

| Topological | Wiener Index | Molecular branching | Affects solubility and binding affinity |

| Geometrical | Molecular Surface Area | 3D size and shape | Crucial for receptor fit |

| Physicochemical | LogP | Lipophilicity/hydrophilicity balance | Governs membrane permeability |

| Electronic | Dipole Moment | Polarity and charge distribution | Key for electrostatic interactions with target |

Structural Biology of Zerumin A-Protein Interactions

Understanding the precise molecular interactions between Zerumin A and its protein targets is fundamental to elucidating its mechanism of action and for the rational design of improved therapeutic agents. The following sections describe advanced structural biology techniques that could be employed to achieve this at an atomic level.

X-ray Crystallography of Zerumin A-Bound Proteins

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including protein-ligand complexes, at atomic resolution. By providing a detailed snapshot of the binding mode of Zerumin A within the active or allosteric site of a target protein, this method can reveal the specific amino acid residues involved in the interaction and the precise orientation of the bound ligand.

The application of X-ray crystallography to study Zerumin A-protein interactions would involve several key steps:

Protein Expression and Purification: The target protein of interest would need to be produced in high quantities and purified to homogeneity.

Crystallization: The purified protein, in the presence of Zerumin A, would be subjected to various crystallization screening conditions to obtain well-ordered crystals.

X-ray Diffraction Data Collection: The crystals would be exposed to a high-intensity X-ray beam, and the resulting diffraction pattern would be recorded.

Structure Determination and Refinement: The diffraction data would be processed to generate an electron density map, into which the atomic model of the protein-Zerumin A complex is built and refined.

Although no crystal structures of Zerumin A in complex with a protein target have been deposited in the Protein Data Bank (PDB) to date, potential targets for future studies could include key enzymes in the MAPK signaling pathway or the NF-κB p65 subunit, both of which are known to be modulated by Zerumin A. The resulting structural information would be invaluable for structure-based drug design efforts.

Table 2: Hypothetical X-ray Crystallography Data for a Zerumin A-Protein Complex

| Parameter | Example Value | Description |

|---|---|---|

| PDB ID | (Not yet available) | Unique identifier in the Protein Data Bank |

| Resolution (Å) | 2.0 | A measure of the level of detail in the structure |

| Space Group | P2₁2₁2₁ | Describes the symmetry of the crystal lattice |

| Unit Cell Dimensions (Å) | a=50, b=70, c=90 | The dimensions of the repeating unit in the crystal |

| R-work / R-free | 0.18 / 0.22 | Indicators of the quality of the refined model |

| Ligand | Zerumin A | The small molecule bound to the protein |

| Protein Target | e.g., p38 MAPK | The protein to which Zerumin A is bound |

Cryo-Electron Microscopy (Cryo-EM) for Complex Assembly Analysis

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for the study of large and dynamic macromolecular complexes that are often challenging to crystallize. Cryo-EM could be instrumental in understanding how Zerumin A influences the assembly or conformation of large protein complexes involved in cellular signaling.

The Cryo-EM workflow for analyzing a Zerumin A-protein complex would entail:

Sample Preparation: A purified sample of the protein complex, incubated with Zerumin A, is rapidly frozen in a thin layer of vitreous ice.

Data Collection: The frozen sample is imaged in a transmission electron microscope, capturing thousands of images of the individual complexes in different orientations.

Image Processing and 3D Reconstruction: The 2D images are computationally classified, aligned, and averaged to reconstruct a 3D density map of the complex.

Model Building and Refinement: An atomic model of the protein complex with bound Zerumin A is fitted into the 3D map and refined.